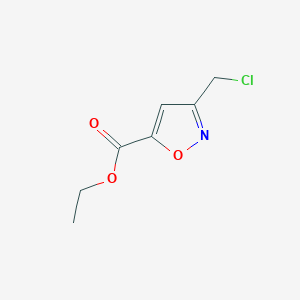
2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride
Descripción general
Descripción
2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in enhancing the anticancer activity of other drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 3-morpholin-4-ylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-keto-N-(3-morpholin-4-ylpropyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(3-morpholin-4-ylpropyl)benzylamine.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in enhancing the efficacy of anticancer drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to enhance the anticancer activity of other drugs by modulating cellular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but it is thought to interact with key proteins and enzymes involved in these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N-(3-piperidin-4-ylpropyl)benzamide hydrochloride
- 2-Hydroxy-N-(3-pyrrolidin-4-ylpropyl)benzamide hydrochloride
Uniqueness
2-Hydroxy-N-(3-morpholin-4-ylpropyl)benzamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in drug development and other scientific research applications.
Propiedades
IUPAC Name |
2-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-13-5-2-1-4-12(13)14(18)15-6-3-7-16-8-10-19-11-9-16;/h1-2,4-5,17H,3,6-11H2,(H,15,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXNQZHXAPBNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)













